Pregabalin Arenacarbil

Prodrug Design Lipophilicity Physicochemical Profiling

Sourcing a well-characterized pregabalin prodrug for permeability and pharmacokinetic studies can be challenging. Pregabalin Arenacarbil (CAS 1174748-30-1) offers a solution with its enhanced lipophilicity (LogP ~2.99) and defined molecular weight (317.38 g/mol). • Enables studies of passive diffusion vs. LAT1-mediated transport, overcoming the saturable absorption limits of pregabalin. • Serves as an ideal analytical reference standard for LC-MS/MS method development. • Supports preclinical investigations into improved therapeutic indices for chronic pain and epilepsy models. BenchChem ensures reliable, high-purity material for your critical research.

Molecular Formula C15H27NO6
Molecular Weight 317.38 g/mol
CAS No. 1174748-30-1
Cat. No. B610193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePregabalin Arenacarbil
CAS1174748-30-1
SynonymsPregabalin arenacarbil
Molecular FormulaC15H27NO6
Molecular Weight317.38 g/mol
Structural Identifiers
InChIInChI=1S/C15H27NO6/c1-9(2)6-12(7-13(17)18)8-16-15(20)22-11(5)21-14(19)10(3)4/h9-12H,6-8H2,1-5H3,(H,16,20)(H,17,18)/t11-,12+/m1/s1
InChIKeyYDHZNJWFIYERIF-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pregabalin Arenacarbil: Baseline & Classification


Pregabalin Arenacarbil is a synthetic prodrug of the gabapentinoid agent Pregabalin, designed to modify the pharmacokinetic properties of the parent drug. The compound is formally characterized as a gabamimetic and serves as a research precursor that is metabolically converted in vivo to yield Pregabalin, which acts primarily as a ligand of the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. It is cataloged under the International Nonproprietary Name (INN) 'pregabalin arenacarbil' and the unique UNII code JNY093NZ79 [1].

Pregabalin Arenacarbil: Generic Substitution Challenges


Generic substitution of a prodrug with its active metabolite (e.g., Pregabalin) is often invalid in a research or pharmaceutical development context because the prodrug's intrinsic physicochemical properties—including its molecular weight, lipophilicity (LogP), and stability—dictate fundamentally different absorption, distribution, and release kinetics. While Pregabalin Arenacarbil is intended to act as a precursor to Pregabalin, its specific molecular weight (317.38 g/mol), stereospecific configuration, and chemical lability differentiate its behavior from both the free drug and other gabapentinoid prodrugs (e.g., Gabapentin Enacarbil). Consequently, interchangeability cannot be assumed without empirical validation of drug release and systemic exposure profiles in a relevant experimental model .

Pregabalin Arenacarbil: Quantitative Evidence


Lipophilicity vs. Parent Pregabalin

Pregabalin Arenacarbil exhibits a significantly higher predicted octanol-water partition coefficient (LogP ~2.99) relative to the parent drug Pregabalin (LogP -0.92). This 3.9 log-unit increase in lipophilicity indicates markedly different membrane permeability and passive diffusion potential. This data supports the prodrug's distinct role in altering distribution kinetics [1].

Prodrug Design Lipophilicity Physicochemical Profiling

Molecular Weight & Rotatable Bonds vs. Pregabalin

Pregabalin Arenacarbil has a molecular weight (MW) of 317.38 g/mol and a rotatable bond count of 11, which are substantially higher than the parent drug Pregabalin (MW 159.23 g/mol; 5 rotatable bonds). These altered molecular descriptors impact the molecule's conformational flexibility and its potential interaction with influx and efflux transporters [1].

Prodrug Characterization Molecular Descriptors Drug Transport

Sustained Exposure Analogy: Gabapentin Enacarbil

While direct quantitative in vivo PK data for Pregabalin Arenacarbil is not currently available in public repositories, class-level inference from the structurally analogous prodrug Gabapentin Enacarbil (GEn) provides a rationale for selection. GEn, a transported prodrug of Gabapentin, provides sustained, dose-proportional systemic exposure of Gabapentin, in contrast to the saturable absorption of the parent drug. A Phase 2 head-to-head study in diabetic peripheral neuropathy (DPN) compared GEn (1200-3600 mg/day) to Pregabalin (300 mg/day). GEn was associated with a lower incidence of pedal edema worsening (11-16% vs. 28%) and a lower mean weight gain (+1.22 to +1.85 kg vs. +2.65 kg) compared to Pregabalin [1]. This suggests that the 'enacarbil' prodrug strategy can mitigate specific adverse event profiles associated with the parent drug.

Pharmacokinetics Prodrug Gabapentinoid

High Purity and Analytical Characterization

Commercial vendors supply Pregabalin Arenacarbil with a specified purity of ≥98%. The compound's stereochemistry is explicitly defined (C15H27NO6; 2 defined stereocenters: (3S) and (1R)), and its physicochemical properties have been analytically characterized (e.g., InChI Key: YDHZNJWFIYERIF-NEPJUHHUSA-N; Boiling Point: 457.5±30.0 °C). This level of analytical definition is critical for ensuring reproducible results in biological assays .

Analytical Chemistry Quality Control Reproducibility

Pregabalin Arenacarbil: Research Applications


Lipophilicity and Membrane Permeability

In vitro permeability assays (e.g., Caco-2 or MDCK monolayers) utilizing Pregabalin Arenacarbil are highly relevant for studying the relationship between the ~3.9 log-unit increase in lipophilicity (LogP ~2.99) and passive diffusion rates. This application is crucial for quantifying the prodrug's ability to bypass the saturable L-type amino acid transporter (LAT1) that limits Pregabalin absorption, thereby enabling dose-proportional exposure in experimental models.

Bioanalytical Reference Standard for Prodrug Quantification

Given its well-characterized physicochemical properties, including its exact molecular weight (317.1838 g/mol) and distinct InChI Key , Pregabalin Arenacarbil serves as an ideal analytical reference standard. It is used for developing and validating LC-MS/MS or HPLC-UV methods to simultaneously quantify the intact prodrug and its active metabolite, Pregabalin, in biological matrices such as plasma or tissue homogenates.

Tolerability Mitigation: Edema and Weight Gain

In preclinical chronic pain or epilepsy models requiring long-term dosing, Pregabalin Arenacarbil is a rational candidate for investigation. This is based on class-level evidence from the structurally analogous prodrug Gabapentin Enacarbil, which demonstrated a reduced incidence of pedal edema worsening (16% vs. 28%) and lower weight gain (+1.71 kg vs. +2.65 kg) compared to Pregabalin in a head-to-head clinical study [1]. Such investigations aim to determine if the prodrug approach can improve the therapeutic index by mitigating dose-limiting side effects.

Stability and Degradation Kinetics in Physiological Fluids

Pregabalin Arenacarbil's defined chemical structure and the presence of the labile 'arenacarbil' promoiety make it a valuable tool for in vitro stability studies. Researchers can quantitatively measure the rate of conversion to Pregabalin in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), or specific tissue homogenates to generate critical data on the prodrug's activation half-life and potential site-specific release.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pregabalin Arenacarbil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.